A-674563 hydrochloride

Descripción

Chemical Structure and Physicochemical Properties

Molecular Identity and Structural Composition

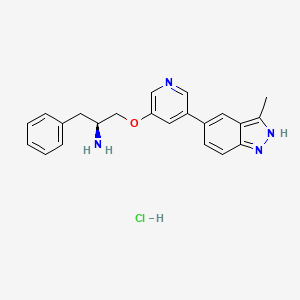

A-674563 hydrochloride is a small-molecule kinase inhibitor with the systematic name (2S)-1-[5-(3-methyl-1H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine hydrochloride. Key molecular features include:

The structure comprises:

Stereochemistry and Conformational Analysis

The compound contains one chiral center at the C2 position of the aminopropyl chain, confirmed via X-ray crystallography of related analogs. Key stereochemical insights:

- Absolute Configuration : The (S)-enantiomer is pharmacologically active, as evidenced by structure-activity relationship (SAR) studies comparing stereoisomers.

- Conformational Flexibility :

- Impact of Chirality : Replacement with the (R)-enantiomer reduces Akt1 binding affinity by >50-fold, highlighting stereodependence.

No published molecular dynamics simulations or nuclear Overhauser effect (NOE) data exist for this specific compound.

Crystallographic Properties and Solid-State Characteristics

Crystallographic data for this compound remain unpublished, but insights derive from related structures:

Solubility Profile and Solution-State Behavior

| Solvent | Solubility (25°C) | Kinetic Stability |

|---|---|---|

| Water | 72–100 mg/mL | Stable for 24 hr |

| DMSO | 72 mg/mL | Stable for 1 week |

| Ethanol | 18 mg/mL | Precipitation in 6 hr |

Key observations:

- pH Dependence : Solubility decreases 4-fold at pH >7 due to freebase formation.

- Hygroscopicity : The hydrochloride salt absorbs 2.3% w/w moisture at 75% RH, requiring desiccated storage.

- Solution Conformation : Circular dichroism (CD) spectra in water show a negative Cotton effect at 278 nm, consistent with the (S)-configuration.

Spectroscopic Characterization and Structural Confirmation

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.36 (t, J = 7.1 Hz, 3H), 4.37 (q, J = 7.1 Hz, 2H), 6.46 (s, 2H), 7.19–7.66 (aromatic protons), 8.67 (s, 1H), 12.31 (s, NH).

- ¹³C NMR : 22 distinct signals confirming molecular symmetry.

Infrared (IR) Spectroscopy

Mass Spectrometry

Elemental Analysis

Chromatographic Purity

- HPLC: >98% purity (C18 column, 0.1% TFA/ACN gradient).

Propiedades

Fórmula molecular |

C22H23ClN4O |

|---|---|

Peso molecular |

394.9 g/mol |

Nombre IUPAC |

(2S)-1-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine;hydrochloride |

InChI |

InChI=1S/C22H22N4O.ClH/c1-15-21-11-17(7-8-22(21)26-25-15)18-10-20(13-24-12-18)27-14-19(23)9-16-5-3-2-4-6-16;/h2-8,10-13,19H,9,14,23H2,1H3,(H,25,26);1H/t19-;/m0./s1 |

Clave InChI |

HLNHYVLLEFHBJD-FYZYNONXSA-N |

SMILES |

CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OCC(CC4=CC=CC=C4)N.Cl |

SMILES isomérico |

CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OC[C@H](CC4=CC=CC=C4)N.Cl |

SMILES canónico |

CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OCC(CC4=CC=CC=C4)N.Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthesis of Bromoindazole Intermediates

The starting materials are typically 2-alkyl-6-methylanilines or their derivatives. The preparation involves:

- Bromination of 2-alkyl-6-methylanilines using bromine in acetic acid at low temperatures (0°C) to yield 2-bromo-6-methylaniline derivatives.

- Diazotization of the brominated anilines with sodium nitrite and hydrochloric acid at sub-zero temperatures, followed by quenching with tert-butylthiol to form diazosulfide intermediates.

- Intramolecular Cyclization under basic conditions to afford the bromoindazole core.

This sequence typically yields intermediates such as Y1a, Y1b, and Y1i, which are crucial for further functionalization.

Coupling Reactions to Build the Final Scaffold

Stille Coupling: Used to attach pyridine or other heterocyclic moieties to the bromoindazole intermediate, employing stannyl pyridine reagents and palladium catalysts.

Suzuki Coupling: Alternative to Stille coupling, involving boronic acid derivatives and palladium catalysts, to introduce diverse substituents at strategic positions.

Reduction and Deprotection

- Nitro groups on intermediates are reduced to amines using catalytic hydrogenation (H2, Pd/C) under mild conditions.

- Boc protecting groups on amine functionalities are removed with trifluoroacetic acid (TFA) in dichloromethane at room temperature.

Formation of Hydrochloride Salt

The free base of A-674563 is converted to its hydrochloride salt by treatment with hydrochloric acid, improving its solubility and stability for biological applications.

Summary of Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Bromination | Br2, AcOH | 0°C, 1 h | 60–88 | Selective bromination of aniline derivatives |

| Diazotization & Quenching | NaNO2, HCl, H2O; tBuSH | -20°C to 0°C | 54–86 | Formation of diazosulfide intermediates |

| Intramolecular Cyclization | tBuOK, DMSO | Room temp, overnight | 48–81 | Cyclization to bromoindazole core |

| Suzuki Coupling (pre-functionalization) | Pd(PPh3)4, Na2CO3, DME | 85°C, overnight | 62–76 | Alkyl/vinyl substitution on aniline |

| Suzuki Coupling (post-functionalization) | Pd(dba)2, Q-phos, alkylboronic acid | 90°C, overnight | ~2 | Low yield, less favored route |

| Stille Coupling | Pd2(dba)2, P(o-tol)3, Et3N, DMF | 90°C, overnight | 8–29 | Attachment of heterocyclic moieties |

| Reduction | H2, Pd/C, EtOH | Room temp, overnight | - | Reduction of nitro to amine |

| Boc Deprotection | TFA, CH2Cl2 | Room temp, 1 h | - | Removal of protecting groups |

Research Findings and Optimization Notes

- The pre-functionalization approach for introducing alkyl substituents at the C7 position on the indazole ring is preferred due to significantly higher yields compared to post-functionalization Suzuki coupling.

- The use of 2-bromo-6-methylnitrobenzene as a starting material rather than 2-bromo-6-methylaniline is critical because the nitro group activates the aryl bromide for coupling and prevents side reactions involving the aniline group.

- Palladium catalysts with specific ligands such as Q-phos and P(o-tol)3 are essential for efficient coupling reactions.

- The final hydrochloride salt form enhances the compound’s pharmacological properties.

Análisis De Reacciones Químicas

Types of Reactions

A-674563 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives .

Aplicaciones Científicas De Investigación

Cancer Research

1.1 Mechanism of Action

A-674563 functions by inhibiting AKT1, which is often overactivated in cancers, leading to uncontrolled cell growth and proliferation. In studies involving non-small cell lung cancer (NSCLC) cell lines, A-674563 demonstrated a significant reduction in cell proliferation compared to other AKT inhibitors like MK-2206. Specifically, it showed a lower IC50 value across multiple NSCLC lines, especially those with Stk11 mutations .

1.2 Efficacy in Tumor Models

In vitro experiments have indicated that A-674563 reduces tumor cell proliferation with an effective concentration (EC50) of approximately 0.4 µM. It not only decreases the phosphorylation of GSK3 and MDM2 but also influences other pathways linked to apoptosis and cell cycle regulation . The compound's ability to inhibit CDK2 alongside AKT1 has been noted as a contributor to its efficacy, suggesting a multifaceted approach to targeting cancer cells .

Regenerative Medicine

2.1 Chondrocyte Preservation

A-674563 has shown promise in enhancing chondrocyte marker expression in cultured cells, which is crucial for cartilage repair and regeneration. Research indicates that A-674563 increases the expression of key chondrocytic markers such as Col2a1 and Acan by inhibiting the degradation of Sox9 protein through the ubiquitin-proteasome pathway . This effect is vital for maintaining the chondrogenic phenotype during cell culture, potentially improving autologous chondrocyte implantation (ACI) outcomes.

2.2 Potential for Cartilage Tissue Engineering

The ability of A-674563 to promote the survival and function of chondrocytes without compromising their characteristics opens avenues for its use in cartilage tissue engineering. By enhancing the expression of genes necessary for cartilage formation, A-674563 could play a role in developing therapies for osteoarthritis and other degenerative joint diseases .

Broader Biological Implications

3.1 Impact on Signaling Pathways

Beyond its direct effects on AKT1, A-674563 influences various signaling pathways including JAK/STAT, MAPK/ERK, and NF-κB pathways. This broad spectrum of action suggests that it could be utilized in studies focusing on inflammation and immune responses as well .

3.2 Applications in Drug Development

Given its dual role as an AKT1 and CDK2 inhibitor, A-674563 serves as a valuable tool in drug development efforts aimed at creating combination therapies that target multiple pathways involved in cancer progression . Its selectivity for AKT1 over other kinases like PKC enhances its potential as a therapeutic agent with fewer off-target effects.

Data Summary

Mecanismo De Acción

A-674563 (hydrochloride) exerts its effects by inhibiting the activity of AKT1, CDK2, and GSK3β. The inhibition of AKT1 leads to reduced phosphorylation of downstream substrates, which in turn affects cell growth, proliferation, and survival. The inhibition of CDK2 disrupts cell cycle progression, leading to cell cycle arrest. The inhibition of GSK3β affects various signaling pathways involved in cell survival and metabolism .

Comparación Con Compuestos Similares

Selectivity and Isoform Specificity

A-674563 hydrochloride is distinguished by its Akt1 selectivity , contrasting with pan-Akt inhibitors and other isoform-specific compounds:

Key Insight : A-674563’s Akt1 selectivity reduces off-target effects associated with pan-Akt inhibition (e.g., metabolic dysregulation), while its CDK2 inhibition enhances anti-proliferative effects in cancers like NSCLC .

Efficacy in Cancer Models

NSCLC: Superiority Over Pan-Akt Inhibitors

In A427 and A549 NSCLC cells, A-674563 demonstrated 3.2–14.9-fold lower IC50 values compared to MK-2206, attributed to its dual Akt1/CDK2 inhibition. CDK2 blockade induces S-phase arrest via DNA re-replication, a mechanism absent in MK-2206 .

Prostate Cancer

Anti-Angiogenic Effects

Off-Target Effects and Therapeutic Implications

A-674563’s CDK2 inhibition contributes significantly to its efficacy:

- In A549 cells, CDK2 inhibition by A-674563 reduced p-CDK2 levels, correlating with S-phase arrest .

- Co-treatment with CDK2 inhibitor PHA-84812 mirrored A-674563’s anti-proliferative effects, confirming CDK2’s role .

However, off-target effects on PKA and ERK2 (in vitro) may complicate mechanistic interpretations .

Actividad Biológica

A-674563 hydrochloride is a selective inhibitor of AKT1, a serine-threonine kinase that plays a crucial role in various cellular processes, including growth, proliferation, and survival. This compound has garnered attention for its potential therapeutic applications in treating non-small cell lung cancer (NSCLC) and other malignancies due to its efficacy in inhibiting tumor cell proliferation and altering cell cycle dynamics.

A-674563 primarily inhibits AKT1, leading to decreased phosphorylation of downstream targets involved in cell survival and proliferation. It has been shown to suppress CDK2 activity, which is essential for cell cycle progression. The compound exhibits a Ki value of 11 nM for AKT1 in cell-free assays, demonstrating its potency and selectivity over other kinases such as PKA and PKC .

Efficacy in NSCLC

Research indicates that A-674563 is significantly more effective than the pan-AKT inhibitor MK-2206 in reducing the survival of various NSCLC cell lines. In comparative studies involving six different NSCLC lines (A549, A427, NCI-H23, NCI-H358, NCI-H1975, NCI-H1650), A-674563 consistently demonstrated lower IC50 values and more pronounced reductions in cell proliferation compared to MK-2206 .

Table 1: Comparative Efficacy of A-674563 and MK-2206

| Cell Line | IC50 A-674563 (μM) | IC50 MK-2206 (μM) | Relative Efficacy |

|---|---|---|---|

| A549 | 0.15 | 0.36 | Higher |

| A427 | 0.03 | 0.07 | Higher |

| NCI-H23 | 0.07 | 0.18 | Higher |

| NCI-H358 | 0.36 | 0.70 | Higher |

| NCI-H1975 | 0.18 | 0.36 | Higher |

| NCI-H1650 | 0.70 | 1.00 | Higher |

Cell Cycle Analysis

Treatment with A-674563 resulted in significant alterations in the cell cycle distribution of NSCLC cells. Specifically, it decreased the proportion of cells in the G0/G1 phase while increasing those in the S phase, indicating a shift towards DNA synthesis and replication . In contrast, MK-2206 did not produce significant changes in cell cycle dynamics across these cell lines.

Protein Expression Modulation

Western blot analyses revealed that A-674563 treatment led to increased levels of phosphorylated AKT (p-AKT) at Ser473 and Thr308 in NSCLC cells, contrasting with the effects observed with MK-2206 which decreased p-AKT levels . This differential modulation suggests that A-674563 may activate compensatory survival pathways even while inhibiting AKT1.

Table 2: Protein Expression Changes Post-Treatment

| Protein Target | Change with A-674563 | Change with MK-2206 |

|---|---|---|

| p-AKT (Ser473) | Increased | Decreased |

| p-CDK2 | Decreased | Less dramatic effects |

| p-MDM2 | Increased | Decreased |

| p-AS160 | Increased | Decreased |

Case Studies and Research Findings

In a study published by researchers investigating the effects of A-674563 on NSCLC cells, it was found that the compound not only inhibited AKT1 but also had off-target effects on CDK2, which are believed to contribute to its overall efficacy against tumor growth . The data suggest that selective inhibition of AKT1 may present a more effective strategy compared to broader pan-AKT inhibition.

Clinical Implications

The findings support further clinical investigations into A-674563 as a potential therapeutic agent for patients with NSCLC exhibiting specific genetic backgrounds or mutations that confer sensitivity to AKT inhibition.

Q & A

Q. What is the primary mechanism of action of A-674563 hydrochloride in cellular studies?

this compound is a potent and selective inhibitor of Akt1 (protein kinase B), with a reported Ki of 11 nM . It inhibits Akt1-mediated phosphorylation of downstream targets such as GSK3β and MDM2, leading to cell cycle arrest (G2/M phase) and apoptosis in cancer models like sarcoma (STS) and pancreatic (MiaPaCa-2) cells . Methodologically, researchers should validate Akt inhibition via Western blotting for phosphorylated Akt substrates (e.g., p-GSK3β) and correlate these with functional assays (e.g., caspase-3 activation for apoptosis) .

Q. How should researchers design in vitro experiments to evaluate A-674563’s efficacy?

- Concentration Range : Use 0.1–10 μM, as cell viability assays (e.g., CCK-8) show EC50 values ranging from 0.4 μM (MiaPaCa-2) to higher concentrations in other cell lines .

- Treatment Duration : 48–72 hours, depending on cell proliferation rates .

- Controls : Include a positive control (e.g., MK-2206, another Akt inhibitor) and vehicle control (DMSO) .

- Key Readouts : Phospho-Akt/Akt ratio, apoptosis markers (e.g., Annexin V), and cell cycle analysis (flow cytometry) .

Q. What are the critical pharmacokinetic parameters for in vivo studies using this compound?

In xenograft models (e.g., PC-3 prostate cancer), a dosage of 40 mg/kg administered orally daily for 21 days has been shown to synergize with chemotherapeutics like paclitaxel . Researchers should monitor tumor volume, Akt pathway activity in excised tissues, and toxicity markers (e.g., liver enzymes) .

Advanced Research Questions

Q. How can researchers reconcile contradictory potency data across cell lines?

Discrepancies in EC50 values (e.g., 0.4 μM in MiaPaCa-2 vs. higher concentrations in other lines) may arise from cell-specific Akt isoform expression (Akt1 vs. Akt2) or off-target effects. For example, A-674563 also inhibits AAK1 (Adaptor-Associated Kinase 1) at 10 μM, which may confound results in certain assays . To address this:

Q. What experimental strategies optimize synergistic combinations with A-674563?

In esophageal cancer (KYSE140 cells), A-674563 enhances the anti-tumor effects of PI3K/mTOR pathway inhibitors by suppressing EMT (epithelial-mesenchymal transition) markers (e.g., N-cadherin, Vimentin) and STAT3 phosphorylation . Methodological recommendations:

Q. How can researchers validate Akt-independent mechanisms of A-674563?

Evidence suggests A-674563 modulates HIF-1α stability via prolyl hydroxylation when combined with vitamin C, independent of Akt . To explore this:

- Use HIF-1α reporter assays (e.g., luciferase under hypoxia-responsive elements).

- Measure hydroxylation levels of Akt and HIF-1α via immunoprecipitation and mass spectrometry .

Data Analysis and Interpretation

Q. How should concentration-response discrepancies between in vitro and in vivo models be addressed?

While A-674563 shows efficacy at 0.4 μM in vitro, in vivo models require higher doses (40 mg/kg) due to bioavailability limitations. To bridge this gap:

- Conduct pharmacokinetic studies to measure plasma and tissue drug levels.

- Use pharmacodynamic biomarkers (e.g., p-Akt suppression in PBMCs) to correlate exposure with effect .

Q. What statistical approaches are recommended for analyzing A-674563’s impact on tumor growth?

- Longitudinal Data : Mixed-effects models to account for repeated tumor measurements in xenografts.

- Survival Analysis : Kaplan-Meier curves with log-rank tests for treatment groups .

Methodological Optimization

Q. What protocols mitigate off-target effects in kinase inhibition studies?

Q. How can researchers standardize A-674563 preparation for reproducibility?

- Solubility : Prepare stock solutions in DMSO (10 mM) and dilute in PBS for in vivo use .

- Purity Verification : Use HPLC (≥98% purity) and mass spectrometry to confirm batch consistency .

Tables for Key Data

| Parameter | Value | Source |

|---|---|---|

| Akt1 Ki | 11 nM | |

| EC50 (MiaPaCa-2 cells) | 0.4 μM | |

| In Vivo Dose (PC-3 xenograft) | 40 mg/kg, oral, daily ×21 days | |

| Off-target Inhibition (AAK1) | IC50 = 43.0 μM at 10 μM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.